molecular formula C15H13ClN2O3 B562454 N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide CAS No. 851319-32-9

N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide

Cat. No.: B562454
CAS No.: 851319-32-9
M. Wt: 304.73
InChI Key: LXOWFSQVADIHBG-UHFFFAOYSA-N
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Description

N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with a 4-methyl-3-nitrophenyl group and a 4-chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide typically involves the reaction of 4-methyl-3-nitroaniline with 4-chloromethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the corresponding substituted benzamides.

Scientific Research Applications

N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide involves its interaction with specific molecular targets. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The nitro and chloromethyl groups may also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-nitrophenyl)benzamide: Lacks the chloromethyl group, which may affect its reactivity and applications.

    N-(4-Chloromethylphenyl)-4-methylbenzamide: Lacks the nitro group, which may affect its electronic properties and reactivity.

Uniqueness

N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide is unique due to the presence of both the nitro and chloromethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

4-(chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-2-7-13(8-14(10)18(20)21)17-15(19)12-5-3-11(9-16)4-6-12/h2-8H,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOWFSQVADIHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652651
Record name 4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851319-32-9
Record name 4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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